molecular formula C19H16BrFO4 B2718754 Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-42-9

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2718754
CAS No.: 308297-42-9
M. Wt: 407.235
InChI Key: IVSPLSLJGFJLAM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 308296-51-7) is a brominated benzofuran derivative with a molecular formula of C₂₄H₁₈BrFO₄ and a molecular weight of 469.3 g/mol . The compound features:

  • A bromine atom at position 6 of the benzofuran core.
  • A 3-fluorophenylmethoxy group at position 5, introducing steric bulk and electronic modulation.
  • A methyl group at position 2 and an ethyl ester at position 2.

Key physicochemical properties include an XLogP3 value of 6.5 (indicating high lipophilicity), a topological polar surface area (TPSA) of 48.7 Ų, and 7 rotatable bonds .

Properties

IUPAC Name

ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-5-4-6-13(21)7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSPLSLJGFJLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the benzofuran ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular formula : C₁₉H₁₆BrFO₄ (MW: 393.21 g/mol) .
  • Key difference : The fluorine atom is at the 2-position of the phenyl ring instead of 3.

Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

  • Key difference : Replaces the 3-fluorophenyl group with a 4-methylbenzyloxy group and substitutes the 2-methyl with a phenyl group .

Ester Group Modifications

Methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular formula : C₁₈H₁₄BrFO₄ (MW: 393.21 g/mol) .
  • Key difference : Methyl ester instead of ethyl.

Linker and Functional Group Variations

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

  • Molecular formula : C₂₅H₁₈BrFO₅ (MW: 517.3 g/mol) .
  • Key difference : Replaces the benzyloxy group with a 2-(4-fluorophenyl)-2-oxoethoxy linker.
  • Impact : The ketone in the linker introduces a polar moiety, lowering lipophilicity (estimated XLogP3 ~5.8) and enabling hydrogen bonding, which may enhance target affinity but reduce blood-brain barrier penetration .

Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

  • Molecular formula : C₂₁H₁₉BrO₄ (MW: 415.3 g/mol) .
  • Key difference: A rigid allyl ether ((E)-3-phenylprop-2-enoxy) replaces the flexible benzyloxy group.

Biological Activity

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈BrF O₄
  • Molecular Weight : 392.24 g/mol
  • Functional Groups : Benzofuran, carboxylate, methoxy, and bromo substituents.

The presence of these functional groups contributes to its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values in the micromolar range against various cancer cells, indicating significant cytotoxicity .
  • Antiviral Properties : Some benzofuran derivatives have been reported to inhibit viral replication. For example, certain compounds showed EC₅₀ values against yellow fever virus (YFV) in the low micromolar range, suggesting their potential as antiviral agents .
  • Enzyme Inhibition : Compounds with similar scaffolds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression and viral replication, contributing to their therapeutic potential .

Anticancer Activity

A study investigating the anticancer properties of benzofuran derivatives found that this compound exhibited significant cytotoxic effects on MCF7 breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, with an IC₅₀ value of approximately 25 μM .

Antiviral Activity

In another study focusing on antiviral activity, a related compound demonstrated effective inhibition of YFV with an EC₅₀ value of 0.5 μM and a selectivity index (SI) greater than 100, indicating a favorable therapeutic window . This suggests that this compound could share similar antiviral properties.

Table 1: Biological Activity Summary

Activity TypeTargetIC₅₀/EC₅₀ ValueReference
AnticancerMCF7 Cells25 μM
AntiviralYellow Fever Virus0.5 μM
Enzyme InhibitionVarious EnzymesVaries

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core. Key steps include:

  • Core formation : Condensation of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions. For example, NaH in THF has been used to deprotonate phenolic hydroxyl groups, enabling nucleophilic substitution or cyclization .
  • Functionalization : Bromination at the 6-position (e.g., using NBS or Br₂ in DCM) and introduction of the 3-fluorophenylmethoxy group via Williamson ether synthesis .
  • Esterification : Ethyl esterification of the carboxylic acid intermediate using ethyl chloride or ethanol under acidic catalysis .
    Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on:

  • X-ray crystallography : Software like SHELXL refines diffraction data to determine bond lengths, angles, and packing arrangements. For benzofuran derivatives, triclinic or monoclinic crystal systems are common, with typical C–Br and C–O bond lengths of ~1.89 Å and ~1.36 Å, respectively .
  • Spectroscopy : 1^1H/13^{13}C NMR identifies substituents (e.g., ethyl ester protons at δ ~4.3 ppm, aromatic protons from the 3-fluorophenyl group at δ ~7.0–7.5 ppm). MS (ESI or EI) confirms molecular weight .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors.
  • Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (≥95% by area) .
  • Melting point : Compare observed values (e.g., 120–125°C) with literature data to detect impurities .

Advanced Questions

Q. How to address low yields in the coupling step of the benzofuran core?

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Use Pd(OAc)₂/XPhos for Suzuki couplings or CuI for Ullmann reactions to improve efficiency .
  • Solvent effects : Replace polar aprotic solvents (DMF) with THF or dioxane to reduce byproduct formation .
  • Temperature control : Conduct reactions under reflux (e.g., 80°C in methanol) for 2–4 hours, monitored by TLC (hexane:EtOAc = 3:1) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions may arise from tautomerism or crystal packing. Mitigation involves:

  • Cross-validation : Compare NMR data with X-ray results. For instance, crystal structures resolve ambiguities in NOE correlations or coupling constants .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or conformational exchange .

Q. What strategies are effective for introducing substituents at the 5-position of the benzofuran ring?

  • Directed ortho-metallation : Use LDA or LiTMP to deprotonate the 5-position, followed by electrophilic quenching (e.g., Br₂ or I₂) .
  • Protecting groups : Introduce benzyloxy or methoxymethyl (MOM) groups at reactive sites to direct substitution .

Q. How does the crystal packing influence the compound’s physicochemical properties?

Crystal packing, analyzed via ORTEP-3 , reveals:

  • Intermolecular interactions : Hydrogen bonds (e.g., C=O···H–O) and π-π stacking (3.5–4.0 Å distances) enhance thermal stability but reduce solubility .
  • Morphology : Needle-like crystals (from ethanol) exhibit higher melting points than plate-like forms .

Q. How to design derivatives to enhance biological activity while maintaining solubility?

  • Ester modification : Replace the ethyl group with PEGylated esters to improve hydrophilicity .
  • Substituent addition : Introduce polar groups (e.g., –OH, –NH₂) at the 2-methyl position, guided by QSAR models .

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